[5-(2-Chlorophenyl)furan-2-yl](2-phenylmorpholin-4-yl)methanone
Description
5-(2-Chlorophenyl)furan-2-ylmethanone is a synthetic organic compound featuring a furan ring substituted with a 2-chlorophenyl group at the 5-position, linked via a ketone bridge to a 2-phenylmorpholine moiety.
Properties
Molecular Formula |
C21H18ClNO3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-5-4-8-16(17)18-10-11-19(26-18)21(24)23-12-13-25-20(14-23)15-6-2-1-3-7-15/h1-11,20H,12-14H2 |
InChI Key |
BOEBVSWQFTZEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of 2-chlorophenylfuran with 2-phenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
5-(2-Chlorophenyl)furan-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Scientific Research Applications
5-(2-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of aryl-furan-morpholine derivatives. Key structural analogs and their distinguishing features include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents/Modifications | Reference |
|---|---|---|---|
| 5-(2-Chlorophenyl)furan-2-ylmethanone | Furan-morpholinone | 2-Chlorophenyl (furan), 2-phenyl (morpholine) | - |
| (5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) | Furan-indolinone | 2-Chlorophenyl (furan), guanidinoindoline | |
| (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone (Compound 3) | Morpholinone | 2-Fluoro-3-nitrophenyl | |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | Hydroxyacetophenone | 2-Chloro, 4-hydroxy, 3-methoxy substituents |
Key Observations :
- The target compound’s morpholine ring with a 2-phenyl group distinguishes it from analogs like 19c, which uses a guanidinoindoline moiety.
Physical and Spectral Properties
Physical properties of structurally related compounds provide indirect insights:
Table 3: Physical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Spectral Data (Key Techniques) | Reference |
|---|---|---|---|---|
| 5-(2-Chlorophenyl)furan-2-ylmethanone | ~407.85 (calc.) | Not reported | Likely ¹H/¹³C NMR, HRMS | - |
| (5-(2-Chlorophenyl)furan-2-yl)(5-guanidinoindolin-1-yl)methanone (19c) | 381.1118 | Not reported | ¹H NMR, ¹³C NMR, HRMS | |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 200.62 | Similar to 97-98 | ¹H NMR, ¹³C NMR, MS |
Key Observations :
- Molecular weights for furan-morpholine derivatives are typically higher (~400 g/mol) than simpler acetophenones (~200 g/mol).
- Spectral techniques (NMR, HRMS) are critical for confirming structures of complex heterocycles.
Table 4: Antimicrobial Activity (Gram-Negative Bacteria)
Biological Activity
The compound 5-(2-Chlorophenyl)furan-2-ylmethanone, often referred to as a furan-morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 5-(2-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of 2-chlorobenzaldehyde with furan derivatives and morpholine under specific conditions. The general reaction pathway can be outlined as follows:
- Formation of the furan derivative : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
- Condensation with morpholine : The furan derivative is then reacted with 2-phenylmorpholine in the presence of a catalyst to form the desired methanone product.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(2-Chlorophenyl)furan-2-ylmethanone exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Several derivatives of this compound have shown promising anticancer activity. In vitro studies demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of 5-(2-Chlorophenyl)furan-2-ylmethanone can be influenced by structural modifications. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| 2-Chlorophenyl group | Enhances antimicrobial activity |
| Morpholine ring | Critical for bioactivity and solubility |
| Furan moiety | Contributes to the overall reactivity |
These modifications can lead to enhanced potency and selectivity against specific biological targets.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various furan derivatives, 5-(2-Chlorophenyl)furan-2-ylmethanone was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin, indicating its potential as a new antibacterial agent .
- Cancer Cell Line Studies : Another research effort focused on evaluating the anticancer effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
